2-Propanamine, 2-methyl-N-((4-morpholinylthioxomethyl)thio)-

CAS No.: 68310-86-1

Cat. No.: VC17191550

Molecular Formula: C9H18N2OS2

Molecular Weight: 234.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68310-86-1 |

|---|---|

| Molecular Formula | C9H18N2OS2 |

| Molecular Weight | 234.4 g/mol |

| IUPAC Name | (tert-butylamino) morpholine-4-carbodithioate |

| Standard InChI | InChI=1S/C9H18N2OS2/c1-9(2,3)10-14-8(13)11-4-6-12-7-5-11/h10H,4-7H2,1-3H3 |

| Standard InChI Key | SXJUCAYPPGXJEK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)NSC(=S)N1CCOCC1 |

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

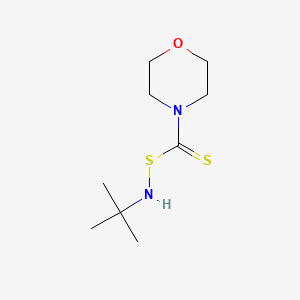

The compound is recognized by multiple nomenclature systems and synonyms. Its IUPAC name, (tert-butylamino) morpholine-4-carbodithioate, reflects its dithiocarbamate bridge linking tert-butylamine and morpholine moieties . Alternative designations include:

Molecular Formula and Weight

The molecular formula C₉H₁₈N₂OS₂ corresponds to a molar mass of 234.4 g/mol . Key mass contributions arise from the morpholine ring (C₄H₉NO) and the dithiocarbamate group (NCS₂), which collectively account for 64% of the total mass.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂OS₂ |

| Molecular Weight | 234.4 g/mol |

| SMILES | CC(C)(C)NSC(=S)N1CCOCC1 |

| InChIKey | SXJUCAYPPGXJEK-UHFFFAOYSA-N |

Structural Characteristics

Core Functional Groups

The molecule comprises three distinct regions:

-

tert-Butylamine Group: A branched alkylamine (C₄H₁₁N) providing steric bulk and basicity .

-

Dithiocarbamate Bridge: A -N-C(=S)-S- linkage enabling metal coordination and redox activity .

-

Morpholine Ring: A six-membered heterocycle with one oxygen and one nitrogen atom, enhancing solubility and stability .

Spectroscopic Features

While experimental spectral data (e.g., IR, NMR) for this specific compound is unavailable, analogous dithiocarbamates exhibit:

-

IR: Strong absorption bands near 1,050 cm⁻¹ (C=S stretching) and 3,300 cm⁻¹ (N-H stretching) .

-

¹H NMR: Distinct signals for tert-butyl protons (δ 1.2–1.4 ppm) and morpholine ring protons (δ 3.6–4.0 ppm) .

Synthesis and Reactivity

Reactivity Profile

The dithiocarbamate group confers:

-

Metal Chelation: Binding to transition metals (e.g., Cu²⁺, Fe³⁺) via sulfur atoms .

-

Oxidative Degradation: Susceptibility to oxidation, forming disulfide bridges or sulfonic acids .

Applications and Industrial Relevance

Inferred Uses

Despite its inactive commercial status, structural analogs suggest potential roles in:

-

Corrosion Inhibition: Dithiocarbamates adsorb onto metal surfaces, forming protective layers .

-

Rubber Vulcanization: Acceleration of sulfur cross-linking in polymer matrices .

-

Antimicrobial Agents: Thioamide derivatives exhibit biocidal activity against fungi and bacteria .

| Jurisdiction | Status | Assessment Body |

|---|---|---|

| United States | Inactive | EPA TSCA |

| Australia | Not Commercial | AICIS |

| European Union | Unregulated | ECHA |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume